
Spectroscopic Analysis of 3-Formyl-4-
hydroxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Formyl-4-hydroxybenzonitrile

Cat. No.: B1338179 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 3-formyl-4-hydroxybenzonitrile (CAS No. 74901-29-4). The document is intended

for researchers, scientists, and professionals in the field of drug development and chemical

synthesis. While a complete set of experimentally-derived quantitative data with peak

assignments was not publicly available within the scope of this review, this guide presents the

foundational spectroscopic information and detailed experimental protocols for obtaining

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Core Compound Information
Property Value Source

Molecular Formula C₈H₅NO₂ PubChem[1]

Molecular Weight 147.13 g/mol PubChem[1]

Exact Mass 147.032028402 Da PubChem[1]

IUPAC Name 3-formyl-4-hydroxybenzonitrile PubChem[1]

Spectroscopic Data Summary
Detailed, experimentally verified spectroscopic data with complete peak assignments for 3-
formyl-4-hydroxybenzonitrile is not readily available in public databases. Chemical suppliers
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such as Sigma-Aldrich, Biosynth, and ChemicalBook indicate the availability of such data upon

request.[2][3][4] This section outlines the expected spectral features based on the compound's

structure.

¹H NMR Spectroscopy
The proton NMR spectrum of 3-formyl-4-hydroxybenzonitrile is expected to show distinct

signals corresponding to the aromatic protons, the aldehyde proton, and the hydroxyl proton.

The aromatic region will likely display a complex splitting pattern due to the coupling between

the three protons on the benzene ring.

Expected ¹H NMR Data:

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10.0 - 11.0 s 1H -OH

~9.8 s 1H -CHO

| ~7.0 - 8.0 | m | 3H | Ar-H |

¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the eight distinct carbon environments in

the molecule, including the aromatic carbons, the carbonyl carbon of the aldehyde, and the

nitrile carbon.

Expected ¹³C NMR Data:
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Chemical Shift (δ) ppm Assignment

~190 C=O (aldehyde)

~160 C-OH (aromatic)

~115 - 140 Aromatic carbons

~118 C≡N (nitrile)

~110 Aromatic C-CN

| ~120 | Aromatic C-CHO |

Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the various

functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Functional Group

3200 - 3600 (broad) O-H stretch (hydroxyl)

~3100 C-H stretch (aromatic)

~2230 C≡N stretch (nitrile)

~1680 C=O stretch (aldehyde)

1500 - 1600 C=C stretch (aromatic ring)

| ~1250 | C-O stretch (hydroxyl) |

Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution

mass spectrum should show a molecular ion peak corresponding to the exact mass of 147.032

Da.[1] Fragmentation patterns would likely involve the loss of the formyl group (CHO) and the

nitrile group (CN).
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Expected Mass Spectrometry Data:

m/z Assignment

147 [M]⁺

118 [M-CHO]⁺

| 121 | [M-CN]⁺ |

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of 3-formyl-4-
hydroxybenzonitrile.

NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of 3-formyl-4-hydroxybenzonitrile in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Ensure the solution is free of any particulate matter.

Data Acquisition (¹H and ¹³C NMR):

Instrument: A 400 MHz or higher field NMR spectrometer.

¹H NMR:

Acquire the spectrum at room temperature.

Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and

16-32 scans.

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
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¹³C NMR:

Acquire the spectrum using a proton-decoupled pulse sequence.

A larger number of scans (e.g., 1024 or more) will be required due to the low natural

abundance of ¹³C.

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid 3-formyl-4-hydroxybenzonitrile sample directly onto the

ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Data Acquisition:

Instrument: A Fourier-Transform Infrared Spectrometer.

Collect a background spectrum of the empty, clean ATR crystal.

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry
Sample Preparation (Electrospray Ionization - ESI):
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Prepare a dilute solution of 3-formyl-4-hydroxybenzonitrile (approximately 1 µg/mL) in a

suitable solvent such as methanol or acetonitrile.

The solution may be directly infused into the mass spectrometer or injected via a liquid

chromatography system.

Data Acquisition (High-Resolution Mass Spectrometry - HRMS):

Instrument: A high-resolution mass spectrometer (e.g., TOF or Orbitrap).

Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode.

Acquire the spectrum over a relevant m/z range (e.g., 50-500).

The instrument should be calibrated to ensure high mass accuracy.

Workflow for Spectroscopic Analysis
The logical flow for the complete spectroscopic characterization of 3-formyl-4-
hydroxybenzonitrile is depicted in the following diagram.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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